N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is particularly notable for its presence in many bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers These methods can optimize reaction conditions, reduce waste, and improve yield
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzofuran derivatives: Compounds with the benzofuran moiety are also known for their biological activities, including antifungal and antiviral effects.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of both benzimidazole and benzofuran rings in its structure. This dual functionality can enhance its biological activity and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c22-18(16-11-12-5-1-4-8-15(12)23-16)19-10-9-17-20-13-6-2-3-7-14(13)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
InChI Key |
AZYNZYXEBIILNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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